molecular formula C26H37NO10 B147779 Fedotozine tartrate CAS No. 133267-27-3

Fedotozine tartrate

Cat. No. B147779
M. Wt: 523.6 g/mol
InChI Key: DBDCBFOPBBFVQC-NNFXRGIZSA-N
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Description

Molecular Structure Analysis

The molecular formula of Fedotozine tartrate is C22H31NO4 . Its molar mass is 373.493 g·mol−1 . The InChI key is MVKIWCDXKCUDEH-QFIPXVFZSA-N .


Physical And Chemical Properties Analysis

The molecular formula of Fedotozine tartrate is C22H31NO4 . Its molar mass is 373.493 g·mol−1 . The InChI key is MVKIWCDXKCUDEH-QFIPXVFZSA-N .

Scientific Research Applications

Pharmacological Profile

Fedotozine tartrate, an arylacetamide derivative, is recognized for its selectivity towards κ-opioid receptors, particularly the κ1a-receptor subtype where it acts as an agonist. This compound exhibits a peripheral antinociceptive effect akin to other κ-agonists. Notably, fedotozine tartrate primarily influences the afferent nerve pathways originating from the gut, modulating the processing of visceral sensations and the perception of gut stimuli at the cerebral level. This modulation extends to reflexes induced under various pathological conditions such as gut inflammation, chemically-induced peritonitis, or post-operative ileus. Additionally, fedotozine has been found to mitigate nociceptive reflexes triggered by harmful gut distension in animal models (Delvaux, 2001).

Clinical Relevance

In clinical settings, particularly within the context of functional digestive disorders, non-ulcer dyspepsia, and irritable bowel syndrome, fedotozine tartrate has demonstrated efficacy in alleviating abdominal pain over treatment courses spanning six weeks. Such clinical trials underscore its potential as a therapeutic agent in managing abdominal discomfort associated with these conditions (Delvaux, 2001).

Neurogastroenterological Insights

Further explorations into fedotozine tartrate's mechanism reveal its impact on central pathways activated by noxious visceral stimuli, as evidenced in a rat model. This research not only highlighted the central neural circuits involved but also emphasized fedotozine's capacity to significantly diminish visceral pain-induced Fos expression in both the spinal cord and certain brain structures. These findings are pivotal in understanding the compound's modulatory role in visceral pain and its potential broader implications in neurogastroenterology (Bonaz et al., 2000).

properties

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;(2R)-N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO4.C4H6O6/c1-7-22(23(2)3,18-11-9-8-10-12-18)16-27-15-17-13-19(24-4)21(26-6)20(14-17)25-5;5-1(3(7)8)2(6)4(9)10/h8-14H,7,15-16H2,1-6H3;1-2,5-6H,(H,7,8)(H,9,10)/t22-;1-,2-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDCBFOPBBFVQC-NNFXRGIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@](COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00158035
Record name Fedotozine tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fedotozine tartrate

CAS RN

133267-27-3
Record name Fedotozine tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133267273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fedotozine tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FEDOTOZINE TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YJ57F78WM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
A Langlois, L Diop, N Friese, X Pascaud… - European journal of …, 1997 - Elsevier
… Fedotozine tartrate was synthesized by Sipsy (Avrillé, France) and nor-binaltorphimine hydrochloride by Jouveinal's Department of Medicinal Chemistry. Fedotozine, morphine, (±)-U-…
Number of citations: 42 www.sciencedirect.com
A Langlois, L Diop, PJM Rivière, X Pascaud… - European journal of …, 1994 - Elsevier
… Fedotozine tartrate was synthesized by SIPSY (Avrill6, France). (+)-U-50,488H and nor-bin.altorphimine hydrochloride were synthesized at Jouveinal's Department of Medicinal …
Number of citations: 66 www.sciencedirect.com
X Pascaud, C Honde, BLE Gallou… - Journal of pharmacy …, 1990 - Wiley Online Library
… and its metabolite norfedotozine (N-desmethylfedotozine) in the gastric juice were measured in one mongrel dog with a gastric fistula following iv administration of fedotozine tartrate at …
Number of citations: 24 onlinelibrary.wiley.com
TJ Ness - Gastroenterology, 1999 - Elsevier
… Fedotozine tartrate and norBNI dihydrochloride were gifts from Institut de Recherche Jouveinal (Fresnes, France) via GF Gebhart. Naloxone hydrochloride (Astra Pharmaceutical, …
Number of citations: 24 www.sciencedirect.com
A Graul, J Silvestre, J Castaner - Drugs of the Future, 1999 - access.portico.org
The alkylation of thiosemicarbazide (I) with methyl iodide in hot ethanol gives the corresponding S-methyl derivative (II), which is treated with pentylamine (III) in refluxing methanol to …
Number of citations: 13 access.portico.org
G Coruzzi, G Morini, G Coppelli, G Bertaccini - Pharmacology, 1998 - karger.com
The compound fedotozine, recently described as a peripheral kappa opioid receptor agonist, was tested on smooth muscle cells isolated from the longitudinal muscle layer of the …
Number of citations: 6 karger.com
L Diop, PJM Rivière, X Pascaud, JL Junien - European journal of …, 1994 - Elsevier
Fedotozine has been shown to act on gastrointestinal sensitivity through peripheral κ-opioid receptors. The present study investigated the action of fedotozine and reference compounds…
Number of citations: 67 www.sciencedirect.com
BY De Winter, GE Boeckxstaens, G Joris… - European journal of …, 1997 - Elsevier
In a rat model of postoperative ileus, induced by abdominal surgery, we investigated the effect of μ- and κ-opioid receptors. Different degrees of inhibition of the gastrointestinal transit, …
Number of citations: 80 www.sciencedirect.com
P Rousselot - Drugs of the Future, 1998 - access.portico.org
Data from various phase I and II pharmacokinetic and efficacy studies indicate that the improved toxicity profile of the injection formulation of amphotericin B lipid complex (Abelcet®), …
Number of citations: 2 access.portico.org
J Fichna, R Schicho, A Janecka… - Drug News …, 2009 - researchgate.net
Salvinorin A is the major active ingredient of Salvia divinorum, a plant used by the Mazatec Indians of Mexico for spiritual and medical purposes. Different preparations from S. divinorum …
Number of citations: 24 www.researchgate.net

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